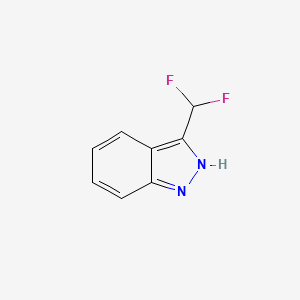

3-(Difluoromethyl)-1H-indazole

CAS No.:

Cat. No.: VC13814500

Molecular Formula: C8H6F2N2

Molecular Weight: 168.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F2N2 |

|---|---|

| Molecular Weight | 168.14 g/mol |

| IUPAC Name | 3-(difluoromethyl)-2H-indazole |

| Standard InChI | InChI=1S/C8H6F2N2/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4,8H,(H,11,12) |

| Standard InChI Key | KETQPYPHCGIIQR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(NN=C2C=C1)C(F)F |

| Canonical SMILES | C1=CC2=C(NN=C2C=C1)C(F)F |

Introduction

Structural and Functional Significance of 3-(Difluoromethyl)-1H-Indazole

3-(Difluoromethyl)-1H-indazole belongs to the indazole family, a class of bicyclic aromatic compounds featuring a five-membered pyrazole ring fused to a benzene ring. The substitution of a difluoromethyl group at position 3 introduces electronegative fluorine atoms, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs . These properties facilitate improved membrane permeability and target engagement, making the compound a promising scaffold for antifungal agents.

The indazole nucleus serves as a rigid planar structure that optimizes interactions with enzymatic active sites. For instance, molecular docking studies of derivative 9m reveal hydrogen bonding between the indazole nitrogen and residues in succinate dehydrogenase (SDH), a key enzyme in fungal mitochondrial respiration . This interaction disrupts energy production, leading to fungal growth inhibition.

Synthetic Routes to 3-(Difluoromethyl)-1H-Indazole Derivatives

Nucleophilic Aromatic Substitution

The synthesis of indazole derivatives often begins with functionalizing the benzene ring. In Scheme 3 of the referenced study , 1-chloro-2-nitrobenzene undergoes aromatic nucleophilic substitution (SNAr) with ammonia, yielding 2-nitroaniline intermediates (7). Subsequent reduction of the nitro group via hydrazine hydrate produces 2-aminophenyl derivatives, which are acylated to form target amides.

Key Reaction Steps:

-

Chlorine Replacement:

This step introduces the amino group critical for subsequent acylation. -

Nitro Reduction:

Hydrazine hydrate selectively reduces nitro groups without affecting other functionalities. -

Acylation:

The carboxylic acid chloride intermediate (10) is generated using thionyl chloride (SOCl₂) .

Late-Stage Difluoromethylation

Antifungal Activity Against Phytopathogenic Fungi

Broad-Spectrum Efficacy

Derivatives of 3-(difluoromethyl)-1H-indazole exhibit potent activity against seven phytopathogenic fungi, including Colletotrichum orbiculare and Botrytis cinerea. Compound 9m, which incorporates the indazole moiety, achieved inhibition rates exceeding 90% against C. orbiculare and Pythium aphanidermatum, outperforming boscalid (Table 1) .

Table 1. Inhibition Rates (%) of Selected Compounds Against Phytopathogenic Fungi

| Compound | C. orbiculare | R. solani | P. infestans | P. aphanidermatum | F. moniliforme | B. berengeriana | B. cinerea |

|---|---|---|---|---|---|---|---|

| 9m | 94.12 | 86.32 | 51.52 | 90.24 | 38.47 | 84.38 | 86.10 |

| Boscalid | 83.61 | 91.74 | 36.36 | 85.64 | 31.08 | 79.55 | 83.66 |

EC₅₀ Values and Virulence

Precise virulence assays revealed that 9m exhibits lower EC₅₀ values (indicating higher potency) than boscalid across multiple fungi (Table 2). For C. orbiculare, the EC₅₀ of 9m was 5.50 μg/mL, compared to 5.86 μg/mL for boscalid .

Table 2. EC₅₀ Values (μg/mL) of Compound 9m vs. Boscalid

| Fungus | 9m | Boscalid |

|---|---|---|

| C. orbiculare | 5.50 | 5.86 |

| R. solani | 14.40 | 15.48 |

| P. infestans | 75.54 | 79.80 |

| B. cinerea | 30.69 | 19.69 |

Mechanistic Insights: SDH Inhibition and Molecular Docking

Succinate Dehydrogenase (SDH) as a Target

SDH, a component of mitochondrial Complex II, is a validated target for fungicides. Derivatives of 3-(difluoromethyl)-1H-indazole inhibit SDH by binding to the ubiquinone site, disrupting electron transport and ATP synthesis .

Hydrogen Bonding and Hydrophobic Interactions

Molecular docking of 9m into SDH (PDB: 3VRM) revealed:

-

Hydrogen bonds between the pyrazole carbonyl oxygen and TYR58/TRP173 residues.

-

Hydrophobic interactions between the difluoromethyl group and VAL68/PHE66 .

These interactions stabilize the inhibitor-enzyme complex, preventing ubiquinone binding.

Future Directions and Applications

Structural Optimization

-

Side Chain Modifications: Introducing electron-withdrawing groups (e.g., -NO₂) at position 5 could enhance SDH binding.

-

Stereochemical Tuning: Exploring enantioselective synthesis to improve target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume